molecular formula C10H8ClN3O B7841647 5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one

5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one

Cat. No.: B7841647
M. Wt: 221.64 g/mol
InChI Key: HHKYLSJWYJQBIS-UHFFFAOYSA-N
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Description

The compound with the identifier “5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one” involves several steps, starting with the selection of appropriate raw materials. The synthetic route typically includes:

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

The compound “5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound “5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of “5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-6-8(11)10(15)14-9(13-6)7-2-4-12-5-3-7/h2-5H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKYLSJWYJQBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)C2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)C2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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